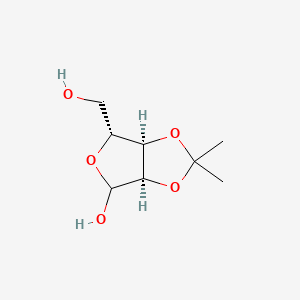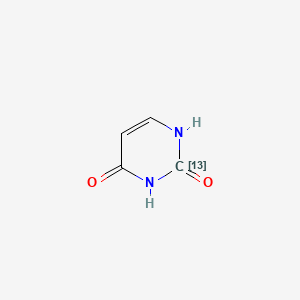
2,3-O-Isopropyliden-D-Ribofuranose
Übersicht
Beschreibung
2,3-O-Isopropylidene-D-ribofuranose is a complex organic compound characterized by its unique tetrahydrofuro[3,4-d][1,3]dioxol structure
Wissenschaftliche Forschungsanwendungen
2,3-O-Isopropylidene-D-ribofuranose has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Isopropylidene-D-ribofuranose typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-O-Isopropylidene-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wirkmechanismus
The mechanism of action of 2,3-O-Isopropylidene-D-ribofuranose involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,6aR)-2,2-Dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Functionalized benzo[1,3]dioxin-4-ones
Uniqueness
2,3-O-Isopropylidene-D-ribofuranose is unique due to its specific structural features and the resulting chemical properties. Its tetrahydrofuro[3,4-d][1,3]dioxol core provides distinct reactivity patterns compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYTWUSIDMJZCP-RKEPMNIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451682 | |
| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-88-1 | |
| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-O-Isopropylidene-D-ribofuranose in organic synthesis?
A: 2,3-O-Isopropylidene-D-ribofuranose serves as a crucial starting material or intermediate in synthesizing various compounds, notably in carbohydrate chemistry. Its significance stems from the protected 2',3'-hydroxyl groups, enabling selective chemical transformations at other positions within the molecule. This selectivity is crucial for synthesizing complex molecules like nucleosides and other biologically active compounds. [, , , , ]
Q2: Can you elaborate on the use of 2,3-O-Isopropylidene-D-ribofuranose in preparing anticancer agents?
A: This compound acts as a key building block in the multi-step synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, a vital intermediate for producing the anticancer drug Capecitabine. [, ] The synthesis typically involves methylation, protection with copper sulfate/sulfuric acid/acetone, esterification, reduction, deprotection, and acetylation steps. [, ]
Q3: What role does 2,3-O-Isopropylidene-D-ribofuranose play in forming polyhydroxyquinolizidines?
A: It serves as a starting point for synthesizing polyhydroxyquinolizidines, which are nitrogen-containing heterocyclic compounds with potential biological activity. [] The process involves a Wittig olefination reaction with alkylidenetriphenylphosphorane, followed by hydrogenation and deprotection steps. [, ] Interestingly, varying the reaction conditions with alkylidenetriphenylphosphoranes can lead to the formation of different alkanetetrol isomers, showcasing the versatility of this compound in organic synthesis. []
Q4: Are there any studies on the direct conversion of 2,3-O-Isopropylidene-D-ribofuranose derivatives to other useful compounds?
A: Yes, research indicates that 1-O-acyl-2,3-O-isopropylidene-D-ribofuranose, a derivative of the compound, can be directly converted into D-ribofuranosyl azides. [, ] While the exact details of the conversion are not elaborated in the provided abstracts, this finding suggests further synthetic possibilities using derivatives of 2,3-O-Isopropylidene-D-ribofuranose.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)











